2-Oxo-3-phenylcyclohexane-1-carbaldehyde
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Overview
Description
2-Oxo-3-phenylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C13H14O2 . It is a cyclic ketone with an aldehyde functional group, making it a versatile intermediate in organic synthesis. The compound’s structure consists of a cyclohexane ring substituted with a phenyl group, a ketone group at the second position, and an aldehyde group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3-phenylcyclohexane-1-carbaldehyde can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with benzoyl chloride, followed by oxidation to introduce the aldehyde group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems can be employed to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-3-phenylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed:
Oxidation: 2-Oxo-3-phenylcyclohexane-1-carboxylic acid.
Reduction: 2-Hydroxy-3-phenylcyclohexane-1-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Oxo-3-phenylcyclohexane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Oxo-3-phenylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Oxo-3-phenylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Hydroxy-3-phenylcyclohexane-1-methanol: Similar structure but with hydroxyl groups instead of ketone and aldehyde.
Uniqueness: 2-Oxo-3-phenylcyclohexane-1-carbaldehyde is unique due to the presence of both a ketone and an aldehyde group on the same cyclohexane ring, providing a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
50599-05-8 |
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Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-oxo-3-phenylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H14O2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-3,5-6,9,11-12H,4,7-8H2 |
InChI Key |
GTDCBLPYTNREDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(C1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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